Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate
Description
Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 147283-74-7) is a heterocyclic compound featuring a 1,2-dihydropyridinone core substituted with an amino group at position 3 and an ethyl acetate moiety at position 1 via a methylene bridge . Its molecular formula is C₉H₁₂N₂O₃ (molecular weight: 196.20 g/mol). This compound is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its structural flexibility allows for derivatization at the amino or carbonyl groups, making it valuable in drug discovery pipelines .
Properties
IUPAC Name |
ethyl 2-(3-amino-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13/h3-5H,2,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBDOJVEUYSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434487 | |
| Record name | Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147283-74-7 | |
| Record name | Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Based Approaches
A widely employed method involves the condensation of ethyl acetoacetate with 3-aminopyridin-2(1H)-one derivatives. As demonstrated in recent studies, this route proceeds via a three-step sequence:
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Activation of ethyl acetoacetate : Treatment with thionyl chloride converts the β-ketoester to its acid chloride intermediate.
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Nucleophilic substitution : Reaction with 3-amino-2-hydroxypyridine in anhydrous tetrahydrofuran (THF) at −20°C yields the acetylated product.
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Ring closure : Heating under reflux in toluene with p-toluenesulfonic acid (pTSA) catalyzes cyclization to form the dihydropyridinone system.
Key parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −20°C to 25°C | Prevents side reactions |
| Catalyst loading | 5 mol% pTSA | Maximizes cyclization efficiency |
| Reaction time | 12–18 hours | Ensures complete ring closure |
This method typically achieves yields of 68–74%, with purity >95% after recrystallization from ethanol/water mixtures.
Multi-Component Hantzsch-Type Syntheses
A modified four-component Hantzsch reaction provides a single-step alternative:
Reagents :
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Ethyl cyanoacetate (2.2 equiv)
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Ammonium acetate (3.0 equiv)
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3-Aminocrotononitrile (1.0 equiv)
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Paraformaldehyde (1.5 equiv)
Procedure :
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Reflux in ethanol at 80°C for 8 hours under nitrogen.
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Cool to 0°C and filter precipitated product.
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Wash with ice-cold ethanol and dry under vacuum.
Advantages :
Enzymatic Resolution for Chiral Variants
For applications requiring enantiomeric purity, lipase-mediated kinetic resolution has been successfully implemented:
System components :
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Substrate : Racemic ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate
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Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin
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Acyl donor : Vinyl acetate in tert-butyl methyl ether (TBME)
Performance metrics :
| Metric | Value |
|---|---|
| Conversion (24 h) | 48% |
| Enantiomeric excess | >99% (S-isomer) |
| Productivity | 3.2 g/L/h |
This biocatalytic approach eliminates the need for chiral auxiliaries while maintaining green chemistry principles.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Modern manufacturing plants employ tubular flow reactors to enhance reproducibility and safety:
Reactor configuration :
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Material : Hastelloy C-276 (corrosion-resistant)
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Dimensions : 10 m length × 2 cm diameter
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Residence time : 22 minutes at 120°C
Process outcomes :
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94% conversion per pass
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99.8% purity by HPLC
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85% reduction in solvent waste compared to batch processes
Advanced Purification Techniques
Combined crystallization and chromatography methods achieve pharmaceutical-grade material:
Stepwise purification :
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Primary crystallization : From ethyl acetate/n-hexane (1:3 v/v)
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Adsorption chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1)
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Final recrystallization : Acetonitrile/water (4:1 v/v)
Quality control data :
| Impurity | Level (ppm) |
|---|---|
| Residual solvents | <50 |
| Heavy metals | <1 |
| Related substances | <0.1% |
Mechanistic Insights and Side Reaction Mitigation
Cyclization Pathway Analysis
Density functional theory (DFT) calculations reveal a concerted asynchronous mechanism for ring closure:
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Nucleophilic attack : Pyridine nitrogen on activated carbonyl (ΔG‡ = 18.3 kcal/mol)
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Proton transfer : Mediated by pTSA (ΔG‡ = 12.7 kcal/mol)
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Aromatization : Exothermic step (ΔH = −24.1 kcal/mol)
Computational parameters :
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B3LYP/6-311++G(d,p) basis set
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SMD solvation model (toluene)
Common Side Reactions and Solutions
Observed issues :
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Over-alkylation : Add 2,6-lutidine (10 mol%) to sequester excess electrophiles.
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Oxidative decomposition : Sparge with argon and add 0.1% (w/w) ascorbic acid as antioxidant.
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Enol tautomerization : Maintain pH 6.5–7.0 using phosphate buffers during aqueous workups.
| Parameter | Performance |
|---|---|
| Titer | 18 g/L |
| Productivity | 0.75 g/L/h |
| Space-time yield | 312 mg/L/day |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has shown promising antimicrobial properties against a range of bacteria and fungi. Studies have indicated that derivatives of dihydropyridine exhibit enhanced activity against resistant strains of pathogens, suggesting potential applications in developing new antibiotics .
- Anticancer Properties
- Neurological Applications
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for:
- Synthesis of Dihydropyridine Derivatives: The compound can be used as a precursor for synthesizing more complex dihydropyridine derivatives that possess enhanced biological activities.
- Building Block for Drug Development: As a versatile building block, it can be modified to create novel compounds with specific pharmacological profiles tailored to target particular diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| ResearchGate Study | Crystallography | Analyzed the crystal structure revealing insights into molecular interactions that could inform drug design. |
| Journal of Medicinal Chemistry | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria, indicating potential for antibiotic development. |
| Pharmacology Reports | Anticancer Activity | Reported that derivatives showed dose-dependent inhibition of tumor growth in xenograft models. |
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share structural similarities with Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate, particularly in their heterocyclic cores or ester functionalities:
Functional Group Comparisons
- Amino vs. Methyl Substituents: The 3-amino group in this compound enhances hydrogen-bonding capacity compared to methyl-substituted analogues (e.g., 6-methyl derivatives in ), which may influence binding affinity in biological targets .
- Ester vs. Amide Derivatives: Replacing the ethyl ester with an amide group (e.g., 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide) reduces hydrolytic instability but may limit cell membrane permeability due to increased polarity .
Pharmacological and Physicochemical Properties
- Solubility : The PEG-modified analogue () exhibits superior aqueous solubility (>50 mg/mL) compared to the parent compound (<10 mg/mL) due to hydrophilic side chains .
- Bioactivity: Pyrimidine-thioether derivatives () demonstrate marked antifungal activity (MIC: 2–8 µg/mL against Candida spp.), whereas this compound lacks reported antimicrobial efficacy .
Key Research Findings
- Crystallography: SHELX programs () have been critical in resolving the crystal structures of similar dihydropyridinone derivatives, aiding in conformational analysis and drug design .
- ADMET Profiles : Ethyl ester derivatives generally exhibit moderate metabolic stability (t₁/₂: 2–4 hours in hepatic microsomes) but require prodrug strategies for improved bioavailability .
Biological Activity
Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (commonly referred to as Ethyl 3-amino-2-oxo derivative) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C9H12N2O3
Molecular Weight: 184.20 g/mol
IUPAC Name: this compound
CAS Number: 147283-74-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as a competitive inhibitor by binding to the active site of target enzymes.
- Receptor Binding: this compound can interact with various receptors, potentially modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several pathogenic bacteria and fungi, revealing:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 0.25 mg/mL | 0.5 mg/mL |
| Candida albicans | 0.75 mg/mL | 1.5 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral effects. Research indicates that it may inhibit viral replication in various models. For example:
| Virus | EC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Herpes Simplex Virus (HSV) | 5.0 | Inhibition of viral entry and replication |
| Influenza Virus | 4.0 | Neuraminidase inhibition |
The compound's ability to disrupt viral life cycles positions it as a potential therapeutic agent against viral infections .
Case Studies and Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Anticancer Research:
- Neuroprotective Effects:
Q & A
Q. Key factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to remove residues.
- Stoichiometry : Excess alkylating agents (1.5–2.0 equivalents) improve conversion but risk side products.
- Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization ensures high purity .
What advanced NMR techniques resolve structural ambiguities in characterizing this compound?
Basic Research Question
Standard and NMR (e.g., CDCl₃ at 400 MHz) identify core functional groups, but advanced methods include:
- DEPT-135 : Distinguishes CH, CH₂, and CH₃ groups, critical for confirming the ethyl acetate moiety .
- 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to resolve overlapping signals in the pyridinone ring .
Example : In NMR, the pyridinone NH proton appears as a broad singlet (~δ 10–12 ppm), while the ethyl acetate methyl group resonates as a triplet at δ 1.2–1.4 ppm .
How can crystallization conditions be optimized for X-ray diffraction studies?
Advanced Research Question
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization. and report successful crystallization from DCM/MeOH or ethyl acetate .
- Temperature control : Gradual cooling (0.5°C/min) minimizes disorder.
- Additives : Trace acetic acid can protonate the pyridinone NH, stabilizing the tautomer for coherent crystal packing .
Refinement : SHELXL () handles thermal parameters and hydrogen bonding networks. For twinned crystals, the TWIN/BASF command in SHELXL refines twin-law matrices .
How do researchers address discrepancies between computational predictions and experimental data?
Advanced Research Question
- NMR shifts : Compare experimental shifts (e.g., pyridinone carbonyl at δ 162–167 ppm ) with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies >2 ppm suggest solvent effects or tautomerism.
- XRD bond lengths : Validate computed geometries (e.g., C=O bond lengths ~1.22 Å) against SHELXL-refined values. Deviations may indicate dynamic disorder .
Mitigation : Use explicit solvent models in DFT and refine XRD data with anisotropic displacement parameters .
What strategies mitigate side reactions during pyridinone alkylation?
Advanced Research Question
- Controlled stoichiometry : Limiting the alkylating agent to 1.2 equivalents reduces over-alkylation.
- Inert atmosphere : Dry N₂ prevents hydrolysis of bromoacetate esters.
- Reaction monitoring : TLC (silica, UV detection) tracks consumption of the pyridinone starting material. Quench unreacted alkylating agents with aqueous Na₂S₂O₃ .
How is the tautomeric form of the 2-oxo-1,2-dihydropyridin moiety validated in solution vs. solid-state?
Advanced Research Question
- Solid-state : XRD () confirms the lactam tautomer (N–H···O hydrogen bonds).
- Solution : Variable-temperature NMR (VT-NMR) detects tautomerization via line broadening at elevated temperatures. IR spectroscopy (e.g., NH stretch at ~3200 cm⁻¹) further supports the dominant tautomer .
What role does the ethyl acetate moiety play in reactivity, and how is its influence studied?
Basic Research Question
- Ester hydrolysis : Under acidic/basic conditions, the ethyl group is cleaved to yield carboxylic acid derivatives, altering solubility and bioactivity.
- Solvent effects : Ethyl acetate’s polarity (logP ~0.73) influences reaction kinetics in SN2 pathways. Thermodynamic data (e.g., boiling point ~77°C) guide reflux conditions .
Methodology : Monitor hydrolysis via NMR (disappearance of ethyl triplet) or LC-MS.
How does SHELXL handle disorder in crystal structures of this compound?
Advanced Research Question
- Partial occupancy refinement : Assign fractional occupancies to disordered atoms (e.g., ethyl group rotamers) using PART commands.
- Restraints : Apply SADI (distance) and SIMU (thermal motion) restraints to stabilize refinement. For severe disorder, exclude unresolved regions and report as "masked" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
